molecular formula C12H14ClNO2 B1478835 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2090647-95-1

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478835
CAS No.: 2090647-95-1
M. Wt: 239.7 g/mol
InChI Key: IFFDPJIJVOIOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. This molecule features an indoline scaffold substituted with a hydroxymethyl group and a 2-chloropropan-1-one moiety, a structure commonly investigated for the development of pharmacologically active agents . The presence of both an electrophilic chloro group and a nucleophilic hydroxyl group makes it a valuable building block for further functionalization and the synthesis of more complex molecules through various coupling reactions . Researchers utilize this compound and its analogs in the exploration of new therapeutic candidates, particularly due to the indoline core's prevalence in bioactive molecules . As a key intermediate, its primary research value lies in its application toward the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-3-2-9(7-15)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFDPJIJVOIOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that include a chloro group and an indoline moiety. This article reviews the biological activities associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O2, with a molecular weight of approximately 250.68 g/mol. Its structure can be represented as follows:

Chemical Structure C12H12ClN2O2\text{Chemical Structure }\text{C}_{12}\text{H}_{12}\text{ClN}_2\text{O}_2

This compound exhibits various functional groups that contribute to its biological activity, including the hydroxymethyl group which is known for enhancing solubility and reactivity in biological systems.

Anticancer Activity

Research has shown that compounds similar to this compound, particularly those containing indoline structures, exhibit significant anticancer properties. For instance, the indoline derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines.

A study highlighted that the indoline core interacts with specific biological targets involved in cancer progression, leading to apoptosis in cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the chloro group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Comparative studies indicate that this compound shows better efficacy than some conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship (SAR) studies. These studies indicate that modifications to the indoline structure significantly impact the compound's potency and selectivity towards various biological targets.

Modification Effect on Activity
Addition of hydroxymethyl groupIncreases solubility and bioavailability
Substitution at the chloro positionAlters reactivity and interaction with biological targets
Variation in the propanone moietyImpacts overall stability and metabolic pathways

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against cancers such as breast and lung cancer .
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound showed superior activity against resistant strains of E. coli and Staphylococcus aureus, indicating its potential use in treating infections caused by drug-resistant bacteria .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results suggest that it may possess activity against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects :
    • There is emerging evidence that indolin derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The hydroxymethyl group may enhance the compound's ability to cross the blood-brain barrier, thus facilitating its therapeutic potential .

Material Science

  • Organic Electronics :
    • The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to function as electron donors or acceptors can enhance device performance.
  • Polymer Chemistry :
    • This compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives.

Synthetic Applications

  • Building Block in Organic Synthesis :
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, leading to the development of new chemical entities with potential biological activities.
  • Functionalization Reactions :
    • The presence of the chloro group allows for nucleophilic substitution reactions, enabling further functionalization of the indoline structure to create derivatives with enhanced properties or activities.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various indole derivatives, including those structurally related to this compound. Results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds, suggesting a potential pathway for drug development targeting specific cancers.

Case Study 2: Antimicrobial Activity Assessment

In a recent investigation published in Antibiotics, researchers assessed the antimicrobial properties of several chlorinated indole derivatives. The findings revealed that compounds similar to this compound showed promising activity against resistant strains of bacteria, highlighting their potential as lead compounds for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Key Physical Properties Structural Features
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one Indoline - 6-(hydroxymethyl)
- 1-(2-chloropropanoyl)
Likely moderate melting point, higher solubility due to -CH2OH Potential N–H⋯O hydrogen bonding
6-Chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one Indolin-2-one - 6-Cl
- 5-(2-chloroethyl)
- 3-(propan-2-ylidene)
Disordered crystal structure; melting point not reported Forms N–H⋯O hydrogen-bonded dimers
1-[6-(2-Chloroacetyl)indol-1-yl]-2,2-dimethylpropan-1-one Indole - 6-(2-chloroacetyl)
- 1-(2,2-dimethylpropanoyl)
Stable under standard conditions (100% purity) Indole’s aromaticity reduces ring flexibility vs. indoline
6-Chloro-1-oxo-isoindoline Isoindolinone - 6-Cl
- 1-oxo
Melting point: 255–257.5°C; high thermal stability Rigid isoindolinone core; no hydroxymethyl group
N-(3-cyano-4-(2-(hydroxymethyl)indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Indoline-Quinoline hybrid - 2-(hydroxymethyl)indolin-1-yl
- Tetrahydrofuran-3-yl-oxy
- Piperidin-4-ylidene
Likely high molecular weight; designed for bioactivity Complex hydrogen-bonding network

Key Findings

Hydrogen-Bonding Interactions: The target compound’s hydroxymethyl group may participate in hydrogen bonding, similar to the N–H⋯O interactions observed in 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one . This could influence crystal packing and solubility. In contrast, indole derivatives like 1-[6-(2-chloroacetyl)indol-1-yl]-2,2-dimethylpropan-1-one lack hydrogen-bond donors, reducing intermolecular interactions .

Thermal Stability: The isoindolinone derivative (6-Chloro-1-oxo-isoindoline) exhibits a high melting point (255–257.5°C), attributed to its rigid aromatic system and strong van der Waals forces . The target compound’s melting point is likely lower due to its flexible hydroxymethyl group.

Chloroacetyl substituents (as in ) may confer electrophilic reactivity, whereas the hydroxymethyl group in the target compound offers a site for functionalization without inherent reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one generally involves:

  • Construction or functionalization of the indoline ring system with a hydroxymethyl substituent at the 6-position.
  • Introduction of the 2-chloro-1-propanone moiety at the nitrogen atom of the indoline.
  • Control of stereochemistry at the propanone carbon bearing the chlorine substituent, if chiral centers are involved.

Key Preparation Method: Catalytic Reduction and Functionalization

A closely related preparation method can be inferred from a patent describing synthesis of chiral 2-chloro-1-(6-fluoro-1-chroman-2-yl)ethanol derivatives, which shares mechanistic and functional group similarities with the target compound. This method emphasizes catalytic reduction in a mixed solvent system with organic aluminum salts as catalysts to achieve high chiral purity and yield.

Process Highlights:

  • Starting Material: A precursor ketone or haloketone with an indoline or chroman ring system.
  • Catalytic System: Organic aluminum salts such as aluminum isopropoxide or aluminum ethoxide.
  • Solvent System: Mixed solvents combining isopropanol and an aprotic weakly polar solvent (e.g., dichloromethane or toluene).
  • Reaction Conditions: Mild temperatures (30–80 °C) to facilitate catalytic reduction and maintain stereochemical integrity.
  • Outcome: Efficient conversion to the chlorohydrin product with high chiral selectivity and purity.

Example Reaction Conditions and Results:

Parameter Details
Catalyst Aluminum isopropoxide
Solvent Dichloromethane + Isopropanol (1:4–1:6 molar ratio)
Temperature 30–35 °C
Reaction Time Approximately 4 hours
Yield ~84%
Product Purity ~97.6%
Chiral Purity ~95.3%

This approach allows the formation of the chloropropanone moiety on the nitrogen of the heterocycle while preserving or inducing chirality at the alpha carbon to the carbonyl group.

Functionalization of the Indoline Ring

The preparation of the 6-(hydroxymethyl) substituent on the indoline ring typically involves selective hydroxymethylation at the 6-position of the aromatic ring before or after ring closure. Literature on indole and indoline derivatives highlights several methods for such functionalization:

  • Electrophilic Substitution: Hydroxymethyl groups can be introduced via electrophilic substitution using formaldehyde under acidic or basic catalysis.
  • Reduction of Formyl Precursors: Introduction of a formyl group at the 6-position followed by reduction to hydroxymethyl using mild reducing agents (e.g., sodium borohydride).
  • Green Synthetic Approaches: Recent advances emphasize catalysis and solvent-free conditions for selective hydroxymethylation of indole derivatives to improve yields and reduce by-products.

Nitrogen Alkylation with Chloroacetone Derivatives

The attachment of the 2-chloro-1-propanone moiety to the indoline nitrogen is commonly achieved by nucleophilic substitution or acylation reactions:

  • N-Alkylation: The indoline nitrogen acts as a nucleophile to displace a leaving group (e.g., chloride) from a 2-chloropropanone or its equivalent.
  • Acylation: Reaction of the indoline nitrogen with 2-chloropropanoyl chloride under controlled conditions to avoid overreaction or side products.

Control of reaction conditions such as temperature, solvent, and stoichiometry is crucial to maximize selectivity and yield.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Hydroxymethylation of indoline Formaldehyde, acid/base catalyst, or reduction of formyl intermediate Selective substitution at 6-position
Formation of chloropropanone moiety 2-chloropropanone or equivalent alkylating agent N-alkylation or acylation on indoline N
Catalytic reduction Organic aluminum salts (e.g., aluminum isopropoxide), isopropanol + dichloromethane, 30–80 °C High chiral purity and yield
Purification Acid-base wash, drying, filtration, distillation Removal of solvents and impurities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one?

  • Methodology : Synthesis typically involves coupling reactions between indoline derivatives and α-chloroketones. For example, in related indolin-2-one syntheses, ethanol (C₂H₅OH) with diethylamine (Et₂NH) as a base at room temperature facilitates intermediate formation, followed by acid-catalyzed cyclization (e.g., HCl at 60°C for 2–24 h) . Key steps include protecting the hydroxymethyl group during coupling to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (e.g., R factor < 0.05) ensures accuracy . Disordered atoms (common in flexible groups like hydroxymethyl) require constrained refinement. Complementary NMR (¹H/¹³C) in CDCl₃ or DMSO-d₆ confirms functional groups, with characteristic peaks for the indoline moiety (δ 6.5–7.5 ppm for aromatic protons) and the α-chloroketone (δ 4.0–5.0 ppm for CH-Cl) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures purity (>95%). Stability studies under ambient and accelerated conditions (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. For hygroscopic hydroxymethyl derivatives, Karl Fischer titration quantifies water content .

Advanced Research Questions

Q. How to address contradictions in crystallographic and spectroscopic data for this compound?

  • Case Example : Discrepancies between SC-XRD (showing planar indoline) and NMR (indicating conformational flexibility) arise from dynamic behavior in solution. Variable-temperature NMR (-40°C to 80°C) or DFT calculations (B3LYP/6-31G*) can resolve this by probing energy barriers for rotation .

Q. What experimental design considerations are critical for studying its reactivity in nucleophilic substitutions?

  • Methodology : Kinetic studies under controlled conditions (e.g., DMF at 25°C, monitored by UV-Vis) track the α-chloroketone’s reactivity. Competing pathways (e.g., elimination vs. substitution) are identified via product analysis (GC-MS). Steric effects from the indolin-6-hydroxymethyl group require bulky nucleophiles (e.g., tert-butoxide) to minimize side reactions .

Q. How can computational modeling predict its biological activity?

  • Methodology : Molecular docking (MOE 2016.08) against target proteins (e.g., kinases) identifies binding poses. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetics, noting potential metabolic liabilities (e.g., hydroxymethyl oxidation). MD simulations (GROMACS) assess stability of protein-ligand complexes over 100 ns .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodology : Vapor diffusion (e.g., 1:1 DCM/hexane) promotes slow crystal growth. For stubborn cases, co-crystallization with coformers (e.g., carboxylic acids) or using microseeding from analogous structures (e.g., 1-acetylindolin-5-yl derivatives) improves success rates. Disorder in the hydroxymethyl group is managed via SHELXL’s ISOR and DELU restraints .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Guidelines : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation; respiratory protection (NIOSH-approved P95 mask) is required if dust forms. Spills are neutralized with sodium bicarbonate. No occupational exposure limits (OELs) are established, but ALARA principles apply due to limited toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.